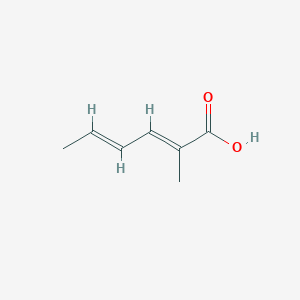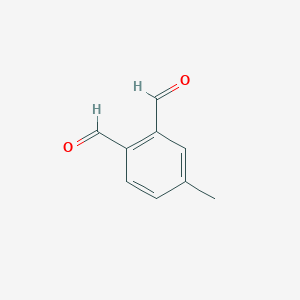
1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo-
Descripción general
Descripción
1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo- is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is characterized by a cyclohexene ring with a carboxaldehyde group and two methyl groups at the 5th position, along with an oxo group at the 3rd position . This compound is known for its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo- can be synthesized through several methods. One common approach involves the oxidation of isophorone, a process that introduces the necessary functional groups to the cyclohexene ring . The reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of 1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo- often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient conversion of starting materials .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and related compounds.
Substitution: Compounds with new functional groups replacing the aldehyde.
Aplicaciones Científicas De Investigación
1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity . Additionally, the compound’s oxo group can participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparación Con Compuestos Similares
1-Cyclohexene-1-carboxaldehyde: Lacks the dimethyl and oxo groups, resulting in different reactivity and applications.
Cyclohexanone: Similar ring structure but lacks the aldehyde and additional functional groups, leading to different chemical behavior.
Uniqueness: 1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo- is unique due to its combination of functional groups, which confer specific reactivity and versatility in chemical synthesis . Its structure allows for diverse chemical transformations, making it a valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
5,5-dimethyl-3-oxocyclohexene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(2)4-7(6-10)3-8(11)5-9/h3,6H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGJMFZYQUTSNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B7902294.png)
